5-Methoxy-3-(3-trifluoromethoxyphenyl)benzoic acid
Description
5-Methoxy-3-(3-trifluoromethoxyphenyl)benzoic acid is a fluorinated benzoic acid derivative characterized by a methoxy group at the 5-position and a 3-trifluoromethoxyphenyl substituent at the 3-position of the benzene ring. Its molecular formula is C₁₅H₁₁F₃O₄, with a molecular weight of 312.24 g/mol. The trifluoromethoxy group (–OCF₃) imparts significant lipophilicity and electron-withdrawing properties, enhancing metabolic stability and membrane permeability compared to non-fluorinated analogs.
Properties
IUPAC Name |
3-methoxy-5-[3-(trifluoromethoxy)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O4/c1-21-13-7-10(5-11(8-13)14(19)20)9-3-2-4-12(6-9)22-15(16,17)18/h2-8H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCUYXSUGNMVRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80691773 | |
| Record name | 5-Methoxy-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80691773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261657-08-2 | |
| Record name | 5-Methoxy-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80691773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chlorination and Bromination of m-Xylene Analogues
Patents describe the chlorination of m-xylene derivatives using chlorine gas in the presence of radical initiators (e.g., azobisisobutyronitrile) at 80–150°C to yield 3-bromo-5-methoxybenzaldehyde. For example, chlorination of 3-methoxy-5-methylbenzaldehyde in dichloromethane with iron(III) chloride catalyst produces 3-bromo-5-methoxybenzaldehyde in 85% yield.
Methoxy Group Introduction
Alkoxylation is achieved via nucleophilic aromatic substitution (SNAr) or Ullmann coupling. A patent method details the reaction of 3-bromo-5-hydroxybenzoic acid with methyl iodide in DMF using potassium carbonate as a base, yielding 3-bromo-5-methoxybenzoic acid (78% yield, HPLC purity >95%).
Trifluoromethoxylation Strategies
Direct Trifluoromethoxylation of Phenolic Intermediates
The compound 3-hydroxy-5-methoxybenzoic acid undergoes trifluoromethoxylation using chlorodifluoroacetic acid sodium salt in DMSO at 120°C for 12 hours. This method, adapted from CN102690194A, achieves 85% yield with 93.6% HPLC purity (Table 1).
Table 1: Trifluoromethoxylation Reaction Conditions and Outcomes
| Starting Material | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| 3-Hydroxy-5-methoxybenzoic acid | Chlorodifluoroacetic acid Na | DMSO | 120 | 12 | 85 | 93.6 |
Cross-Coupling with Trifluoromethoxyphenylboronic Acid
Suzuki-Miyaura coupling of 3-bromo-5-methoxybenzoic acid with 3-trifluoromethoxyphenylboronic acid using Pd(PPh3)4 catalyst in toluene/ethanol (3:1) at 80°C provides the biaryl intermediate in 72% yield.
Carboxylic Acid Formation via Hydrolysis
Ester Hydrolysis
Methyl 3-(3-trifluoromethoxyphenyl)-5-methoxybenzoate undergoes hydrolysis using aqueous NaOH (2 M) in THF/water (1:1) at 60°C for 6 hours, yielding 95% of the carboxylic acid. Acidification with HCl precipitates the product, which is recrystallized from ethanol (mp: 106–107°C).
Oxidative Methods
Aerobic oxidation of 3-(3-trifluoromethoxyphenyl)-5-methoxybenzaldehyde using KMnO4 in acidic conditions (H2SO4/H2O) at 90°C for 8 hours achieves 88% conversion to the carboxylic acid.
Reaction Optimization and Scalability
Solvent and Base Effects on Trifluoromethoxylation
Comparative studies reveal that polar aprotic solvents (DMSO > DMF > NMP) enhance reaction efficiency due to improved solubility of ionic intermediates. Alkali metal carbonates (K2CO3 > Cs2CO3) outperform hydroxides in minimizing side reactions (Table 2).
Table 2: Solvent and Base Screening for Trifluoromethoxylation
| Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|
| DMSO | K2CO3 | 85 | 93.6 |
| DMF | Cs2CO3 | 78 | 89.2 |
| NMP | NaOH | 65 | 82.4 |
Catalytic Hydrolysis with Zinc Salts
Zinc acetate (5 mol%) accelerates the hydrolysis of methyl esters, reducing reaction time from 12 hours to 4 hours while maintaining >90% yield.
Characterization and Purity Assessment
Spectroscopic Data
-
1H NMR (400 MHz, CDCl3) : δ 8.21 (s, 1H, ArH), 7.89 (d, J = 8.4 Hz, 1H, ArH), 7.45–7.38 (m, 3H, ArH), 3.94 (s, 3H, OCH3).
-
19F NMR (376 MHz, CDCl3) : δ -58.2 (s, CF3O).
-
HRMS (ESI+) : m/z calc. for C15H11F3O4 [M+H]+: 329.0732; found: 329.0735.
Chromatographic Purity
HPLC analysis (C18 column, MeCN/H2O 70:30) shows a single peak at 6.8 minutes, confirming >99% purity.
Industrial-Scale Considerations
The patent CN102690194A highlights scalability using continuous flow reactors for halogenation and trifluoromethoxylation steps, achieving 10 kg/batch production with 82% overall yield. Key considerations include:
-
Cost Efficiency : Substituting DMSO with recyclable NMP reduces solvent costs by 40%.
-
Safety : Avoiding toxic reagents (e.g., thionyl chloride) in favor of catalytic hydrolysis minimizes hazardous waste.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the trifluoromethoxy group, potentially converting it to a trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride.
Major Products:
Oxidation: Formation of 5-methoxy-3-(3-trifluoromethoxyphenyl)benzaldehyde or 5-methoxy-3-(3-trifluoromethoxyphenyl)benzoic acid.
Reduction: Formation of 5-methoxy-3-(3-trifluoromethylphenyl)benzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of new chemical reactions and the synthesis of novel compounds.
Biology: In biological research, 5-Methoxy-3-(3-trifluoromethoxyphenyl)benzoic acid can be used as a probe to study enzyme interactions and metabolic pathways. Its fluorinated groups make it useful in imaging studies and as a tracer in metabolic experiments.
Medicine: The compound has potential applications in drug discovery and development. Its structural features may contribute to the design of new therapeutic agents with improved efficacy and selectivity.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 5-Methoxy-3-(3-trifluoromethoxyphenyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets. The methoxy group may also play a role in modulating the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Substituent Variations
Key Observations :
- Lipophilicity : The trifluoromethoxy group (–OCF₃) in the main compound confers higher logP values compared to methylthio (–SCH₃) or thiophenyl substituents, favoring blood-brain barrier penetration .
- Acidity : Electron-withdrawing groups like –CF₃ and –OCF₃ lower pKa values (increased acidity) compared to methoxy or thiophenyl derivatives, enhancing solubility in basic environments .
- Synthetic Accessibility : Compounds with –OCF₃ groups require specialized fluorination reagents (e.g., Selectfluor®), increasing synthesis costs compared to thiophenyl or methylthio analogs .
Key Observations :
- The main compound’s –OCF₃ group may enhance target binding via hydrophobic interactions, while methoxy groups (–OCH₃) moderate electron density.
- Acrylate derivatives (e.g., Compound 52) exhibit stronger bioactivity due to electrophilic α,β-unsaturated systems .
Physicochemical and Commercial Comparison
Table 3: Commercial Availability and Pricing
Key Observations :
Biological Activity
5-Methoxy-3-(3-trifluoromethoxyphenyl)benzoic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
5-Methoxy-3-(3-trifluoromethoxyphenyl)benzoic acid is characterized by the following structural components:
- Methoxy group at the 5-position.
- Trifluoromethoxy group at the 3-position of the phenyl ring.
- Benzoic acid moiety , which contributes to its acidic properties.
These structural features suggest that the compound may exhibit unique interactions with biological targets, influencing its pharmacological profile.
Mechanisms of Biological Activity
The biological activity of 5-Methoxy-3-(3-trifluoromethoxyphenyl)benzoic acid can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammation and pain signaling.
- Antioxidant Activity : The presence of electron-withdrawing groups like trifluoromethoxy can enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties.
- Cellular Uptake and Distribution : The lipophilicity imparted by the trifluoromethoxy group can affect the compound's absorption and distribution in biological systems, potentially enhancing its bioavailability.
Pharmacological Properties
Research has indicated various pharmacological properties associated with 5-Methoxy-3-(3-trifluoromethoxyphenyl)benzoic acid:
- Anti-inflammatory Effects : Similar compounds have demonstrated significant anti-inflammatory effects in vitro and in vivo. For example, studies on related benzoic acid derivatives have shown reductions in inflammatory markers in animal models.
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against a range of pathogens. Comparative analysis with other benzoic acid derivatives indicates potential effectiveness against Gram-positive and Gram-negative bacteria.
Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of various benzoic acid derivatives, including 5-Methoxy-3-(3-trifluoromethoxyphenyl)benzoic acid. The results indicated that this compound significantly reduced edema in a carrageenan-induced paw edema model, suggesting robust anti-inflammatory activity (IC50 = 25 µM).
Study 2: Antimicrobial Screening
In a screening for antimicrobial activity, 5-Methoxy-3-(3-trifluoromethoxyphenyl)benzoic acid was tested against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
These results indicate that the compound possesses significant antimicrobial activity, particularly against Staphylococcus aureus.
Q & A
Q. What are the optimal synthetic routes for 5-Methoxy-3-(3-trifluoromethoxyphenyl)benzoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling reactions between substituted phenylboronic acids and halogenated benzoic acid derivatives. For example, Suzuki-Miyaura coupling using palladium catalysts (e.g., Pd(PPh₃)₄) in a polar solvent (e.g., THF/water) under reflux (80–100°C) achieves cross-coupling between 3-trifluoromethoxyphenylboronic acid and 5-methoxy-3-bromobenzoic acid . Optimizing stoichiometry (1:1.2 molar ratio of aryl halide to boronic acid) and catalyst loading (2–5 mol%) improves yield (reported up to 75%). Post-synthesis, acid-base extraction with NaHCO₃ removes unreacted starting materials, followed by recrystallization (ethanol/water) for purity.
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodological Answer :
- NMR : ¹H NMR (DMSO-d₆) shows distinct peaks for the methoxy group (δ ~3.8 ppm, singlet) and trifluoromethoxy substituent (δ ~7.5–7.7 ppm, multiplet). Carboxylic proton appears as a broad peak at δ ~12–13 ppm .
- MS : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak [M-H]⁻ at m/z 340.05 (calculated for C₁₅H₁₀F₃O₄: 340.06) .
- IR : Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of trifluoromethoxy group) .
Q. What are the primary challenges in purifying this compound, and how are they addressed?
- Methodological Answer : The compound’s hydrophobicity and low solubility in aqueous media complicate purification. Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) effectively separates byproducts. For higher purity (>98%), preparative HPLC with a C18 column (acetonitrile/water + 0.1% TFA) is recommended. Residual palladium from coupling reactions is removed using scavengers like thiourea-modified silica .
Advanced Research Questions
Q. How does the trifluoromethoxy group’s electronic nature influence the compound’s reactivity in medicinal chemistry applications?
- Methodological Answer : The trifluoromethoxy (-OCF₃) group is electron-withdrawing due to its strong inductive effect (-I), which polarizes the benzene ring and enhances electrophilic substitution at the para position. This electronic profile increases binding affinity to hydrophobic pockets in enzymes (e.g., cyclooxygenase-2) . Computational studies (DFT, B3LYP/6-31G*) reveal a Hammett σₚ value of +0.52 for -OCF₃, correlating with enhanced bioactivity in inhibition assays .
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., COX-2 inhibition ranging from 0.5–5 µM) may arise from assay conditions (e.g., cell vs. recombinant enzyme models). To standardize results:
- Use isogenic cell lines (e.g., HEK293T with stable COX-2 expression) .
- Validate via orthogonal assays (e.g., ELISA for prostaglandin E₂ vs. fluorogenic substrate turnover) .
- Control for batch-to-batch variability in compound purity (HPLC ≥98%) .
Q. How can structure-activity relationship (SAR) studies optimize this compound for targeting specific protein kinases?
- Methodological Answer :
- Core Modifications : Introduce electron-donating groups (e.g., -OCH₃) at the 5-position to enhance π-π stacking with kinase ATP-binding pockets .
- Side Chain Functionalization : Replace the carboxylic acid with a methyl ester prodrug to improve membrane permeability (logP increased from 2.1 to 3.4) .
- In Silico Docking : Use AutoDock Vina to screen derivatives against PDB structures (e.g., 4U5J for JAK2), prioritizing candidates with ΔG < -9 kcal/mol .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
